Broad-Spectrum Cytotoxicity of 2-Phenylacrylamide Derivatives vs. Lead Compound 1
Derivatives of 2-phenylacrylamide demonstrate significantly enhanced broad-spectrum cytotoxicity against cancer cell lines compared to the initial lead compound, (E)-3-(4-chlorophenyl)-2-(1H-pyrrole-2-carbonyl)acrylonitrile (1). While compound 1 induced 50% growth inhibition across 11 cancer cell lines at concentrations of 27–61 μM, focused library synthesis yielded analogues like (E)-2-cyano-N-(4-methoxybenzyl)-3-phenylacrylamide (39) and (E)-3-(4-chlorophenyl)-2-cyano-N-(4-methoxybenzyl)acrylamide (41), which achieved GI₅₀ values of 7–24 μM [1]. This represents a potency improvement of up to 2.5- to 3.9-fold (based on lower bounds).
| Evidence Dimension | Cytotoxicity (Growth Inhibition) |
|---|---|
| Target Compound Data | GI₅₀ = 7–24 μM for analogues 39, 41, and 45 |
| Comparator Or Baseline | GI₅₀ = 27–61 μM for lead compound 1 |
| Quantified Difference | Potency enhancement up to ~3.9-fold (61 μM vs 7 μM lower bound) |
| Conditions | Growth inhibition assays against a panel of 11 human cancer cell lines. |
Why This Matters
This quantified potency enhancement validates 2-phenylacrylamide as a privileged scaffold for medicinal chemistry, enabling the design of more effective cytotoxic agents with lower effective concentrations.
- [1] Tarleton M, Dyson L, Gilbert J, Sakoff JA, McCluskey A. Focused library development of 2-phenylacrylamides as broad spectrum cytotoxic agents. Bioorganic & Medicinal Chemistry. 2013 Jan 1;21(1):333-347. View Source
